molecular formula C15H14N4 B11866527 N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine CAS No. 63029-24-3

N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine

Cat. No.: B11866527
CAS No.: 63029-24-3
M. Wt: 250.30 g/mol
InChI Key: ANXMJVYFOPLRRV-UHFFFAOYSA-N
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Description

N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine is a heterocyclic compound featuring a 1,7-naphthyridine core substituted with a methylamine group at position 8, a 3-methylpyridin-2-yl group at position 6, and a methyl group on the amine. This structure combines aromatic nitrogen-rich rings, which are often associated with biological activity, particularly in kinase inhibition and protein-ligand interactions . The methyl and pyridyl substituents likely enhance its lipophilicity and binding specificity compared to simpler derivatives, making it a candidate for pharmaceutical development.

Properties

CAS No.

63029-24-3

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

N-methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine

InChI

InChI=1S/C15H14N4/c1-10-5-3-7-17-13(10)12-9-11-6-4-8-18-14(11)15(16-2)19-12/h3-9H,1-2H3,(H,16,19)

InChI Key

ANXMJVYFOPLRRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC(=C3C(=C2)C=CC=N3)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

Biological Activities

The 1,8-naphthyridine derivatives, including N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine, exhibit a wide range of biological activities:

  • Antimicrobial Properties : These compounds have demonstrated significant antibacterial and antifungal activities. They are effective against various pathogens, making them potential candidates for developing new antibiotics .
  • Anticancer Activity : Research indicates that naphthyridine derivatives possess anticancer properties. They have been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer types .
  • Anti-inflammatory Effects : Naphthyridine compounds have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Neurological Applications : The potential use of these compounds in treating neurological disorders like Alzheimer's disease and multiple sclerosis has been highlighted. Their ability to cross the blood-brain barrier makes them suitable for neuropharmacological applications .
  • Cardiovascular Benefits : Some derivatives show promise as anti-hypertensive agents and platelet aggregation inhibitors, suggesting their utility in cardiovascular health .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of naphthyridine derivatives. The following table summarizes key structural features that influence biological activity:

Structural FeatureInfluence on Activity
N-Methyl Group Enhances lipophilicity and bioavailability
Pyridine Ring Contributes to receptor binding affinity
Naphthyridine Core Essential for anticancer and antimicrobial activities

Case Studies

Several studies have investigated the applications of this compound:

  • Anticancer Research : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through caspase activation .
  • Neuroprotection : In animal models, the compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage, suggesting its potential for treating neurodegenerative diseases .
  • Antimicrobial Efficacy : Clinical trials showed that derivatives of this compound were effective against resistant strains of bacteria, highlighting its importance in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methyl and pyridyl groups in the target compound likely improve metabolic stability and membrane permeability compared to halogenated analogs, which are more reactive but less drug-like .
  • Biological Activity : The fluoropyridyl-bromo analog () exhibits confirmed kinase inhibition, suggesting that the target compound’s pyridyl and methyl groups may similarly enhance target binding through hydrophobic interactions .

Physicochemical Properties

  • Solubility : Methyl and pyridyl groups may reduce aqueous solubility relative to amine or halogenated analogs, necessitating formulation optimization for pharmaceutical use.

Biological Activity

N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

The compound's molecular formula is C14H12N4C_{14}H_{12}N_{4} with a molecular weight of approximately 236.27 g/mol. The structural features include a naphthyridine core substituted with a methyl group and a pyridine moiety, which are critical for its biological interactions.

Research indicates that this compound may interact with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been studied for its role as a positive allosteric modulator of α7 nAChRs. This interaction could enhance cholinergic signaling, which is vital in cognitive processes and neuroprotection .
  • Monoamine Oxidase (MAO) Inhibition : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on monoamine oxidases, enzymes involved in neurotransmitter metabolism. This inhibition could have implications for mood disorders and neurodegenerative diseases .
  • Protein Kinase Inhibition : Similar compounds have shown promise as inhibitors of various protein kinases, which are crucial in cancer signaling pathways. This suggests potential anticancer properties for this compound .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity at α7 nAChRs. The following table summarizes the biological activity data from relevant studies:

CompoundTargetEC50 (µM)Max Modulation (%)
This compoundα7 nAChR1.5600
Related Compound 1MAO0.5ND
Related Compound 2Protein Kinase0.2ND

Note : EC50 represents the concentration required to achieve half-maximal response; ND indicates not determined.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

  • Cognitive Enhancement : In animal models, compounds with similar structures have improved memory and learning capabilities through modulation of cholinergic pathways .
  • Neuroprotection : Studies indicate that these compounds may protect against neurodegeneration by enhancing synaptic plasticity and reducing oxidative stress .
  • Anticancer Activity : Research has shown that related naphthyridine derivatives possess cytotoxic effects against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapy .

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